molecular formula C7H8N2O3 B1470026 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1518008-59-7

1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470026
CAS No.: 1518008-59-7
M. Wt: 168.15 g/mol
InChI Key: OEQHRGGHHZBYDK-UHFFFAOYSA-N
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Description

1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid is a bifunctional pyrrole derivative designed as a versatile building block for medicinal chemistry and drug discovery research. This compound features two distinct functional groups—a carboxylic acid at the 3-position of the pyrrole ring and a carbamoylmethyl group at the 1-position—enabling diverse chemical modifications and conjugation strategies . The pyrrole heterocycle is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved antibiotics . Its aromatic ring system interacts with various biological targets, and its physicochemical properties allow for favorable membrane permeability . The specific substitution pattern on this compound makes it a valuable precursor for developing new antibacterial agents, given the urgent need to address antibacterial resistance . Furthermore, structurally analogous bifunctional pyrroles are actively investigated as key intermediates for synthesizing novel psychotropic agents and multifunctional ligands targeting the central nervous system . Researchers can leverage the differential reactivity of the two functional groups; the carboxylic acid group is amenable to amide coupling reactions for creating diverse compound libraries, while the carbamoylmethyl group can contribute to hydrogen-bonding interactions with biological targets . Note: The specific biological profile and mechanism of action for this precise compound are areas of active investigation, and researchers are encouraged to characterize it fully for their specific applications. This product is intended for research purposes only and is not approved for use in humans.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6(10)4-9-2-1-5(3-9)7(11)12/h1-3H,4H2,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQHRGGHHZBYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization of Carboxylic Acids with Amines

Overview:
This method involves the condensation of suitable carboxylic acids with amines, followed by cyclization to form the pyrrole ring. It is a classical approach adapted for the synthesis of pyrrole derivatives bearing carbamoyl and carboxylic functionalities.

Reaction Scheme:
Carboxylic acid + Amine → Amide intermediate → Cyclization → Pyrrole derivative

Procedure:

  • Step 1: Activation of the carboxylic acid (e.g., via carbodiimide coupling agents like DCC or EDC) to facilitate amide formation with a carbamoyl precursor.
  • Step 2: The amide intermediate reacts with a suitable aldehyde or ketone under acidic or basic conditions to induce cyclization, forming the pyrrole ring.
  • Step 3: Acid hydrolysis or further functionalization yields the target compound, with the carbamoylmethyl group introduced via nucleophilic substitution or amidation at the appropriate stage.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Catalyst: DCC, EDC, or other carbodiimides
  • Temperature: Room temperature to 60°C
  • Time: 12–24 hours

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups

Hydrolysis of Pyrrole Derivatives with Protective Groups

Overview:
Another approach involves starting from protected pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylates, followed by selective hydrolysis to introduce the carboxylic acid and carbamoyl groups.

Procedure:

  • Step 1: Synthesize a protected pyrrole derivative, such as ethyl or methyl esters of pyrrole-2,5-dicarboxylates.
  • Step 2: Subject these esters to hydrolysis under acidic or basic conditions to obtain the free carboxylic acid.
  • Step 3: Introduce the carbamoyl group via reaction with carbamoyl chlorides or isocyanates, under controlled conditions to prevent overreaction or degradation.

Reaction Conditions:

  • Hydrolysis: Aqueous NaOH or HCl at 50–80°C
  • Carbamoylation: Use of carbamoyl chlorides with base (e.g., pyridine) at 0–25°C

Advantages:

  • Precise control over functional group introduction
  • Suitable for large-scale synthesis

Direct Cyclization of Precursors via Trifluoroacetylation and Hydrolysis

Research Findings:
A notable method involves regioselective trifluoroacetylation of 1H-pyrrole-3-carboxylic acid derivatives, followed by hydrolysis and removal of protecting groups to afford the target compound.

Key Steps:

  • Trifluoroacetylation at the 3-position of pyrrole derivatives with trifluoroacetic anhydride or trifluoroacetyl chloride.
  • Hydrolysis of the trifluoroacetyl group to generate the corresponding carboxylic acid.
  • Subsequent carbamoylation at the 5-position using suitable carbamoylating agents.

Reaction Conditions:

  • Reagents: Trifluoroacetyl chloride, sodium hydroxide
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: 0–25°C during trifluoroacetylation, room temperature during hydrolysis

Research Data:
This approach has been documented to produce pyrrole-3-carboxylic acids efficiently, which can be further functionalized to introduce the carbamoyl group at the 5-position.

Metalation and Nucleophilic Substitution for Functionalization

Advanced Strategy:
Metallation of pyrrole rings using organolithium reagents (e.g., butyllithium) allows for regioselective deprotonation at specific positions, enabling nucleophilic substitution with carbamoyl or acyl electrophiles.

Procedure:

  • Step 1: Metalate the pyrrole ring with butyllithium in a polar aprotic solvent such as hexamethylphosphoramide (HMPA).
  • Step 2: Quench with carbamoyl chlorides or related electrophiles to introduce the carbamoylmethyl group.
  • Step 3: Oxidize or hydrolyze as needed to obtain the final acid derivative.

Reaction Conditions:

  • Temperature: -78°C to 0°C
  • Solvent: HMPA or THF
  • Reagents: Butyllithium, carbamoyl chlorides

Advantages:

  • High regioselectivity
  • Versatility in functional group installation

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Main Advantages Limitations
Condensation & Cyclization Carboxylic acids + Amines DCC, EDC, aldehydes Room temp to 60°C, 12–24h High regioselectivity Multi-step, requires purification
Hydrolysis of Esters Pyrrole esters NaOH/HCl 50–80°C Precise functionalization Limited to esters with accessible groups
Trifluoroacetylation & Hydrolysis Pyrrole derivatives Trifluoroacetyl chloride 0–25°C, then hydrolysis Efficient for pyrrole-3-carboxylic acids Requires careful control of regioselectivity
Metalation & Nucleophilic Substitution Pyrrole + Organolithium Carbamoyl chlorides -78°C to 0°C High regioselectivity Sensitive to moisture, complex setup

Chemical Reactions Analysis

Types of Reactions

1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce pyrrole derivatives with altered hydrogen content .

Scientific Research Applications

1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among pyrrole-3-carboxylic acid derivatives lie in substituent groups at the 1-, 2-, 4-, and 5-positions. These modifications influence molecular weight, polarity, and bioactivity.

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid Methylsulfonyl (1) 177.19 g/mol High polarity due to sulfonyl group
1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid Ethyl (1), methyl (2) 153.18 g/mol Moderate lipophilicity
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Chlorophenyl (1), methyl (2,5) 267.73 g/mol Increased lipophilicity; halogen effects
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid Aryl groups (1,4) ~280-320 g/mol Antibacterial activity (Staphylococcus spp.)
1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid Carbamoylmethyl (1) ~168.15 g/mol* Predicted high solubility, H-bond donor/acceptor N/A

*Calculated based on molecular formula (C₇H₈N₂O₃).

Key Observations:
  • Lipophilicity : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit increased lipophilicity, enhancing membrane permeability but reducing solubility .
Antibacterial and Antifungal Activity:
  • 1-Arylmethyl-4-aryl derivatives (e.g., from ) showed selective antibacterial activity against Staphylococcus spp. but were inactive against fungi .
Pharmacological Potential:
  • Piperidine- and morpholine-containing pyrroles (e.g., ) are explored for applications in drug development, suggesting that nitrogen-rich substituents (like carbamoylmethyl) may optimize pharmacokinetics .

Biological Activity

1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound possesses a pyrrole ring substituted with a carbamoylmethyl group and a carboxylic acid functional group. This unique structure is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Research indicates that it may affect cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Enzyme Modulation : The compound interacts with several enzymes, influencing their activity and potentially altering metabolic pathways.

The mechanism by which this compound exerts its biological effects involves several key processes:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. This interaction can lead to either inhibition or activation of these enzymes, affecting drug efficacy and toxicity .
  • Cell Signaling Pathways : The compound modulates various signaling pathways within cells. For example, it can influence the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme ModulationInteraction with cytochrome P450
Cellular MetabolismAlteration of metabolic enzyme activity

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial effects of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 32 µg/mL, indicating potent antimicrobial activity .

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer potential of this compound in human breast cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, suggesting that it may serve as a promising candidate for further development in cancer therapeutics .

Dosage Effects and Toxicity

Research indicates that the biological effects of this compound are dose-dependent. Low doses may enhance metabolic activity and reduce oxidative stress, while higher doses could lead to hepatotoxicity and nephrotoxicity. This duality emphasizes the importance of careful dosage regulation in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing the pyrrole ring at the 3-position with a carboxylic acid group and introducing a carbamoylmethyl substituent at the 1-position. A standard approach includes:

  • Coupling reactions : For example, reacting pyrrole-3-carboxylic acid derivatives with carbamoylmethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Yields depend on stoichiometry and reaction time .
  • Ester hydrolysis : Starting from ester-protected intermediates (e.g., ethyl 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylate), hydrolysis under acidic or basic conditions yields the carboxylic acid. Reaction optimization (e.g., temperature, catalyst) is critical to avoid side reactions like decarboxylation .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the carboxylic acid proton is typically absent in DMSO-d₆ due to exchange broadening, while pyrrole ring protons appear as distinct multiplets .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 183.1 for the base structure) and detects impurities .
  • HPLC : Assesses purity (>95% is typical for research-grade compounds) using reverse-phase columns and UV detection at 210–260 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between structural analogs of this compound?

Contradictions often arise from subtle structural variations. Strategies include:

  • Comparative SAR studies : Systematically modifying substituents (e.g., replacing the carbamoylmethyl group with a morpholinopropyl chain) and testing activity in assays (e.g., enzyme inhibition). Evidence from pyrazole-3-carboxylic acid derivatives shows trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Computational modeling : Molecular docking or MD simulations can predict binding affinities. For example, the carbamoylmethyl group’s hydrogen-bonding capacity may influence interactions with target proteins .

Q. What strategies optimize reaction conditions for introducing the carbamoylmethyl group without pyrrole ring degradation?

Key factors:

  • Protecting groups : Temporarily blocking the carboxylic acid (e.g., as a methyl ester) during alkylation prevents side reactions. Deprotection with LiOH/THF/H₂O minimizes ring opening .
  • Catalyst selection : Pd-based catalysts improve coupling efficiency for carbamoylmethyl introduction, while excess base (e.g., NaH) can lead to ring decomposition .
  • Temperature control : Reactions performed at 0–25°C reduce thermal degradation. For example, a 68% yield was reported for a pyrazole analog at 25°C vs. <30% at 50°C .

Q. How does the carbamoylmethyl substituent influence the compound’s physicochemical and pharmacokinetic properties?

  • Solubility : The carbamoylmethyl group increases polarity, improving aqueous solubility compared to alkyl-substituted analogs (e.g., 1-ethyl-2-methyl derivatives). However, this may reduce membrane permeability .
  • Metabolic stability : The carbamate moiety is susceptible to enzymatic hydrolysis in vivo. Substituting with a methyl group (as in 1-methylpyrazole-3-carboxylic acid) enhances stability but alters target affinity .

Data Contradiction Analysis

Q. Why do biological activity results vary between this compound and its trifluoromethyl-substituted analogs?

  • Electronic effects : Trifluoromethyl groups increase electronegativity, altering binding interactions. For instance, 4-(trifluoromethyl)benzoyl-substituted pyrroles showed enhanced enzyme inhibition (IC₅₀ = 12 nM) vs. non-fluorinated analogs (IC₅₀ = 45 nM) .
  • Steric hindrance : Bulky substituents at the 1-position (e.g., morpholinopropyl chains) may block access to active sites, reducing activity despite improved solubility .

Methodological Recommendations

  • Synthetic protocols : Prioritize stepwise functionalization (carboxylic acid first, then carbamoylmethyl) to avoid competing reactions .
  • Characterization : Combine NMR, ESI-MS, and elemental analysis for unambiguous structural confirmation .
  • Biological assays : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to validate target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid
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1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.